molecular formula C18H24N4O2S B2841126 3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309571-37-5

3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2841126
CAS No.: 2309571-37-5
M. Wt: 360.48
InChI Key: MNYBZMXCUIYFFZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a thiazole ring, and a pyridazine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a series of cyclization reactions, while the thiazole and pyridazine rings are often prepared using specific condensation reactions. The final step involves the coupling of these ring systems under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be crucial in monitoring the production process and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable compound for synthetic chemistry.

Biology

In biology, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is explored for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Tert-butyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine apart is its unique combination of ring systems, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-18(2,3)15-4-5-16(21-20-15)24-10-13-6-8-22(9-7-13)17(23)14-11-25-12-19-14/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBZMXCUIYFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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